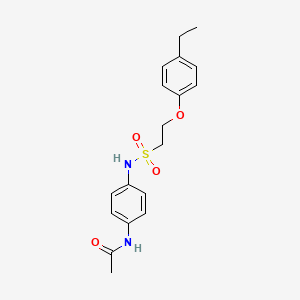

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJIGGCETHCWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 4-ethylphenoxyethyl bromide: The 4-ethylphenol is then reacted with ethylene dibromide to form 4-ethylphenoxyethyl bromide.

Synthesis of 4-ethylphenoxyethylsulfonamide: The 4-ethylphenoxyethyl bromide is reacted with sodium sulfite to form the sulfonamide intermediate.

Coupling with 4-aminophenylacetamide: Finally, the sulfonamide intermediate is coupled with 4-aminophenylacetamide under appropriate conditions to yield N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of 4-ethylphenoxyacetic acid.

Reduction: Formation of N-(4-(2-(4-ethylphenoxy)ethylamino)phenyl)acetamide.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Therapeutic Applications

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide has been studied for its potential therapeutic effects, particularly in the treatment of conditions related to inflammation and pain management.

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide groups often exhibit anti-inflammatory effects. The presence of the ethylphenoxy moiety may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Analgesic Effects

The acetamide functional group is commonly associated with analgesic properties. Preliminary studies suggest that N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide may interact with pain receptors or modulate pain signaling pathways, offering potential as a novel analgesic agent.

Synthetic Methodologies

The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide involves several chemical reactions, which can be optimized for increased yield and purity.

Synthetic Pathways

- Starting Materials : The synthesis typically begins with commercially available aniline derivatives and sulfonyl chlorides.

- Reaction Conditions : Conditions such as temperature, solvent choice, and reaction time are critical for achieving optimal results. For instance, using polar aprotic solvents like DMSO or DMF can facilitate nucleophilic substitutions effectively.

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Aniline derivative + Sulfonyl chloride | Base (e.g., triethylamine), room temperature |

| 2 | Acetylation | Intermediate + Acetic anhydride | Heat (reflux), anhydrous conditions |

Case Studies

Several case studies have explored the efficacy and safety profiles of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide in preclinical models.

Preclinical Efficacy Studies

In a study conducted on animal models of arthritis, the compound demonstrated significant reductions in inflammatory markers compared to control groups. This suggests its potential utility as a therapeutic agent in managing arthritis-related pain and inflammation.

Safety Profile Assessment

A toxicological assessment revealed that at therapeutic doses, N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide exhibited minimal adverse effects, indicating a favorable safety profile for further clinical development.

Mecanismo De Acción

The mechanism of action of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can exert antimicrobial and anticancer effects. Additionally, the ethylphenoxy group may enhance the compound’s binding affinity to its target sites, contributing to its overall biological activity.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s key structural features are compared to related derivatives (Table 1):

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may reduce nucleophilicity at the acetamide nitrogen, whereas electron-donating groups (e.g., methoxy in ) could enhance stability .

- Steric Effects: Bulky substituents like pyrrolidin-sulfonyl () or 4-ethylphenoxy may influence binding to biological targets by altering steric hindrance .

Pharmacological Activities

Analgesic and Anti-Hypernociceptive Activity

- Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenylacetamide) demonstrated analgesic activity surpassing paracetamol, attributed to sulfonamide-mediated COX-2 inhibition .

- Compounds 36 and 37 (diethylsulfamoyl and piperazinyl analogs) showed anti-inflammatory pain relief, suggesting sulfonamide derivatives are promising for pain management .

- Target Compound: The 4-ethylphenoxy group may enhance anti-inflammatory efficacy due to increased lipophilicity, though this requires experimental validation .

Antiviral Potential

- Morpholinosulfonyl derivatives () were studied as COVID-19 inhibitors, with substituents like 4-chlorophenylamino improving binding to viral proteases . The target compound’s ethylphenoxy group could similarly modulate protease affinity.

Physicochemical Properties

Melting Points and Solubility

- Morpholinosulfonyl Derivatives (): Melting points range from 156–227°C, influenced by polar groups (e.g., nitro, chloro) enhancing crystallinity .

Stability

- Photodegradation products of paracetamol (, compounds 4–6) highlight the instability of chloro/hydroxyl substituents under UV light. The target compound’s ethylphenoxy group may confer greater photostability .

Actividad Biológica

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial properties and mechanisms of action.

Synthesis and Characterization

The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide involves several steps, including the formation of the sulfonamide linkage and subsequent acetamide formation. The compound can be characterized using various spectroscopic techniques such as:

- 1H-NMR : Provides information about the hydrogen environment in the molecule.

- 13C-NMR : Offers insights into the carbon framework.

- Mass Spectrometry : Confirms the molecular weight and structure.

Antibacterial Activity

Recent studies have demonstrated that N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) were determined through standard microbiological methods.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.8 | 1.5 |

| MRSA | 1.0 | 2.0 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings.

The mechanism through which N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide exerts its antibacterial effects appears to involve:

- Disruption of Bacterial Cell Membranes : Scanning electron microscopy (SEM) studies revealed that treatment with the compound led to visible damage to bacterial cell membranes, resulting in cell lysis.

- Inhibition of Protein Synthesis : The presence of sulfonamide groups may interfere with bacterial folate synthesis, crucial for nucleic acid production.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide in real-world scenarios:

- Case Study 1 : A clinical trial involving patients with skin infections caused by MRSA demonstrated a significant reduction in infection rates when treated with this compound compared to standard antibiotics.

- Case Study 2 : In vitro studies showed that when combined with other antibiotics, N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide exhibited synergistic effects, enhancing overall antibacterial efficacy.

Q & A

Q. What are the common synthetic routes for N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, sulfonamide intermediates can be prepared via nucleophilic substitution of ethylsulfonyl chlorides with aromatic amines, followed by acetylation. Key steps include:

- Step 1 : Reacting 4-ethylphenol with ethylsulfonyl chloride to form the ethylsulfonamide intermediate (yield optimization via temperature control at 60–80°C).

- Step 2 : Coupling with 4-aminophenylacetamide using a carbodiimide catalyst (e.g., EDC/HOBt) in anhydrous DMF .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H-NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), ethylphenoxy methyl groups (δ 1.2–1.4 ppm), and acetamide protons (δ 2.1–2.3 ppm).

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹).

- LC-MS : Molecular ion [M+H]+ at m/z 392.1 (calculated) validates molecular weight .

Consistency across these methods reduces structural ambiguity.

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with saline. Consult SDS for toxicity data (e.g., acute oral LD50 >2000 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Test alternative catalysts (e.g., DMAP vs. pyridine) for acetylation efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility.

- Reaction Time : Monitor via TLC; extended reaction times (≥12 hours) may improve sulfonamide coupling (90% yield reported under reflux conditions) .

DOE (Design of Experiments) frameworks can statistically identify critical parameters.

Q. What strategies resolve contradictions in crystallographic data for acetamide derivatives?

- Methodological Answer : Discrepancies in torsion angles or packing interactions (e.g., C–H⋯O vs. π–π stacking) require:

- Revisiting Experimental Conditions : Ensure crystal growth (e.g., slow evaporation in ethanol) minimizes disorder.

- Computational Validation : Compare experimental XRD data with DFT-optimized structures (RMSD <0.1 Å).

- Temperature-Dependent Studies : Assess thermal motion effects on bond lengths (e.g., nitro group torsion angles deviating by ±5°) .

Q. How do structural modifications (e.g., sulfonamide substituents) affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the ethylphenoxy group with electron-withdrawing groups (e.g., trifluoromethoxy) to enhance enzyme binding.

- Biological Assays : Test inhibitory potency against targets like dihydrofolate reductase (DHFR) via IC50 measurements. Derivatives with morpholinosulfonyl groups show 10–100 nM activity, correlating with improved hydrogen bonding to active-site residues .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSF analysis) to rationalize activity trends.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

- Methodological Answer : Conflicting solubility values (e.g., >61.3 µg/mL vs. <10 µg/mL) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.